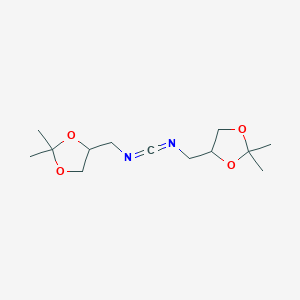
1,3-双(2,2-二甲基-1,3-二氧戊环-4-基甲基)碳二亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide” is a chemical compound with the molecular formula C13H22N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide” is complex, with a molecular weight of 270.325 Da . The compound contains two 2,2-dimethyl-1,3-dioxolan-4-ylmethyl groups attached to a carbodiimide group .科学研究应用
Residue-Free Esterifications
BDDC has been used in residue-free esterifications . Esterification is a chemical reaction that forms an ester, which is commonly used in a wide variety of applications, from the production of polymers to the synthesis of pharmaceuticals.
Peptide Couplings
BDDC can be used in peptide couplings . Peptide coupling is a fundamental reaction in the production of peptides and proteins, which are crucial in biological and pharmaceutical research.
Dehydrations
Dehydration reactions, which involve the removal of water from a molecule, can also be facilitated by BDDC . These reactions are important in many chemical processes, including the production of certain types of polymers.
Scientific Research and Development
BDDC is used in various areas of scientific research and development . This broad application area could include everything from developing new synthetic methods to studying the compound’s properties.
Building & Construction Work
The compound is used in the building and construction industry . While the specific applications within this field are not detailed, it could potentially be used in the synthesis of materials or as a component of certain types of coatings or adhesives.
Agriculture, Forestry and Fishing
BDDC is used in the fields of agriculture, forestry, and fishing . This could potentially involve the production of pesticides, fertilizers, or other chemicals used in these industries.
属性
InChI |
InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHYLFZGYIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408982 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
CAS RN |
159390-26-8 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) a desirable reagent for peptide coupling compared to other carbodiimides?
A1: Unlike other commonly used carbodiimides like EDC, DIC, and DCC, BDDC offers a cleaner and more efficient reaction profile for peptide coupling. [, ] This is because the byproduct formed during the reaction with BDDC is a urea derivative that is readily soluble in most organic solvents, simplifying purification steps. [, ] In contrast, the urea byproducts from other carbodiimides are often poorly soluble, making their removal challenging. [, ] This improved solubility profile makes BDDC particularly advantageous for large-scale peptide synthesis and applications requiring high purity levels.
Q2: Can you elaborate on the applications of BDDC beyond peptide coupling and the benefits it offers in those contexts?
A2: Besides peptide coupling, BDDC proves valuable for esterification and dehydration reactions. [] Notably, BDDC readily reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reagent specifically designed for mild and efficient tert-butyl ester formation. [] This reaction, unlike those with other carbodiimides, proceeds cleanly and quantitatively, offering a reliable route to tert-butyl esters, which are often employed as protecting groups in organic synthesis. []
Q3: Are there any safety considerations specific to working with BDDC in a laboratory setting?
A3: Yes, similar to many carbodiimides, BDDC is considered a potential sensitizer and necessitates careful handling. [, ] Direct skin contact should be avoided, and appropriate personal protective equipment, including gloves, goggles, and a lab coat, is mandatory. [, ] It's crucial to work in a well-ventilated fume hood as a precautionary measure. Additionally, BDDC exhibits flammability and should be kept away from open flames or sparks. [, ] Long-term storage of BDDC is not advised due to its susceptibility to decomposition upon exposure to air and moisture at room temperature. [, ] For optimal stability, storage under an inert atmosphere like argon or nitrogen at 0°C is recommended. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
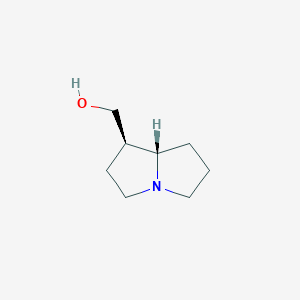


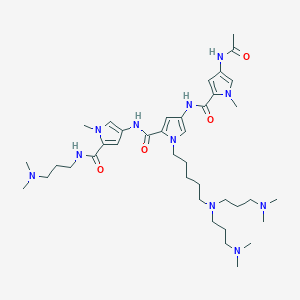
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)

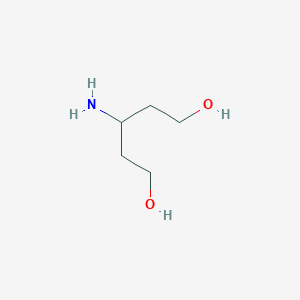
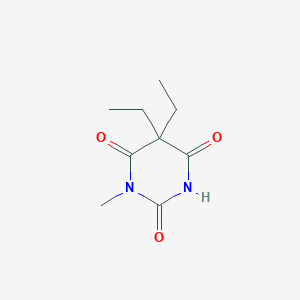
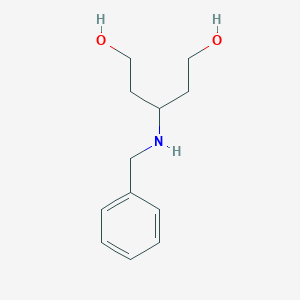


![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)